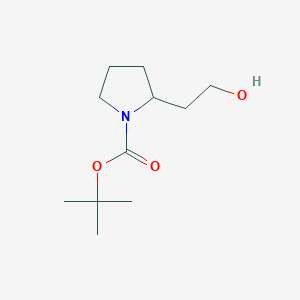

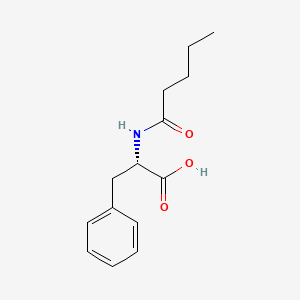

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical entity that can be considered as a derivative of pyrrolidine with a tert-butyl ester group and a 2-hydroxyethyl substituent. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. They are often used as intermediates in the synthesis of a wide range of therapeutic agents, including nicotinic acetylcholine receptor agonists , CB1 inverse agonists , and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multiple steps, including cyclization reactions, debenzylation, and ring hydrogenation . For instance, the optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves a one-pot process that is scalable to multihundred gram quantities . Continuous flow synthesis has also been employed for the preparation of pyrrole-3-carboxylic acids, demonstrating the utility of in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the versatility of pyrrolidine derivatives in accessing novel macrocyclic inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and confirmed by X-ray diffraction, revealing a triclinic space group and envelope conformation of the proline ring . The crystal structure can exhibit intermolecular hydrogen bonds, which are crucial for the stability of the compound .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including singlet oxygen reactions, which can yield peroxidic intermediates and facilitate the synthesis of 5-substituted pyrroles . They can also participate in Diels-Alder reactions, as seen with tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which forms a hexahydrofuroisoquinoline carboxylate as the endo-adduct . These reactions can be further manipulated through electrophilic and nucleophilic reagents, as well as reduction and oxidation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, are influenced by their functional groups and molecular structure. These properties can be studied using various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography . The presence of tert-butyl groups can affect the compound's solubility, boiling point, and stability. Additionally, the presence of hydrogen bonding within the molecule can influence its reactivity and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Application 1: Enzymatic Kinetic Resolution

- Summary of the Application : The enzymatic kinetic resolution of a similar compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was studied. This compound is a key intermediate to chiral organoselenanes and organotelluranes .

- Methods of Application : The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

- Results or Outcomes : The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

Application 2: Synthesis of Novel Organic Compounds

- Summary of the Application : Derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

- Methods of Application : These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 3: Preparation of tert-Butyl Esters

- Summary of the Application : A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed .

- Methods of Application : This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .

- Results or Outcomes : The method provides a practical and efficient way to prepare tert-butyl esters .

Application 4: Biological Evaluation

- Summary of the Application : Derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been studied for their biological activities .

- Methods of Application : Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Results or Outcomes : Both compounds were found to be moderately active against several microorganisms .

Application 5: Preparation of tert-Butyl Esters

- Summary of the Application : A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed .

- Methods of Application : This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .

- Results or Outcomes : The method provides a practical and efficient way to prepare tert-butyl esters .

Application 6: Biological Evaluation

- Summary of the Application : Derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been studied for their biological activities .

- Methods of Application : Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Results or Outcomes : Both compounds were found to be moderately active against several microorganisms .

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOLUPSEVGAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540463 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

CAS RN |

220312-34-5 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)